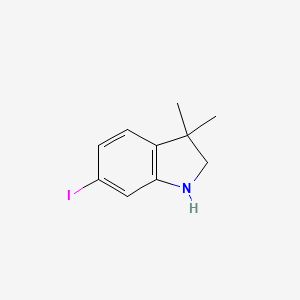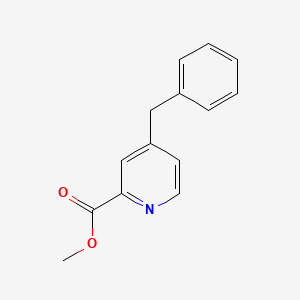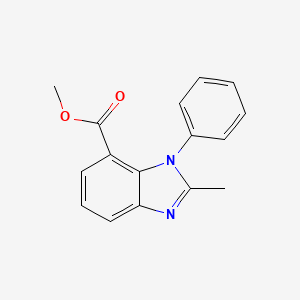
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzaldehyde derivatives, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives .
Scientific Research Applications
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 3-Phenylbenzimidazole
- 4-Carboxybenzimidazole
Uniqueness
What sets methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the methyl ester group can enhance its solubility and bioavailability compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-10-6-9-13(16(19)20-2)15(14)18(11)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChI Key |
ICHJDVLXBUMPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N1C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8693053.png)
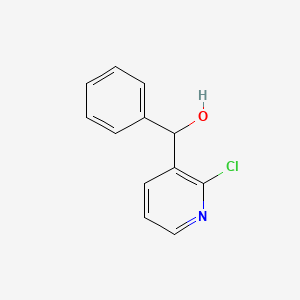
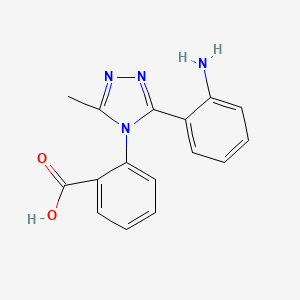
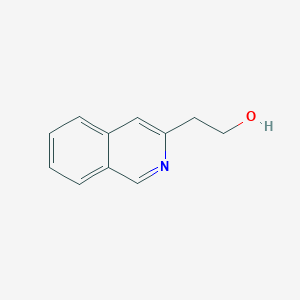
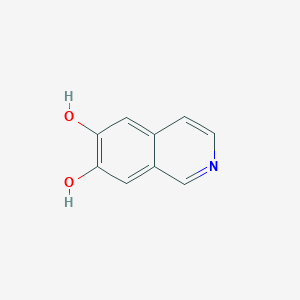
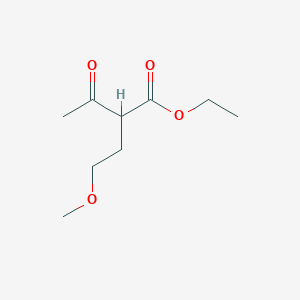
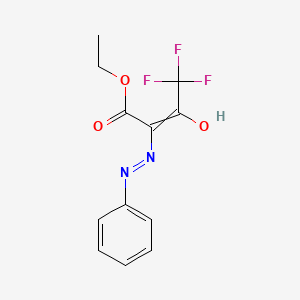
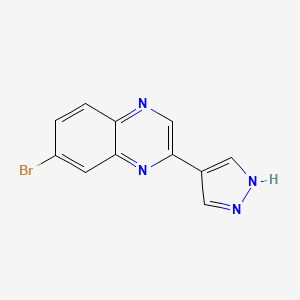
![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)
![4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8693112.png)
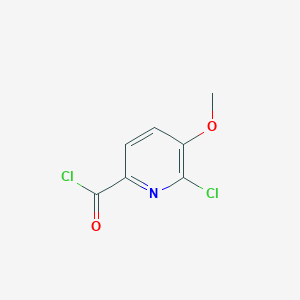
![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
